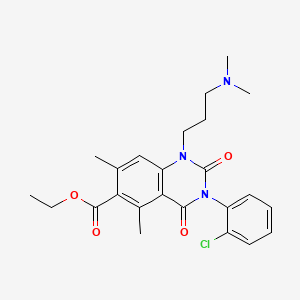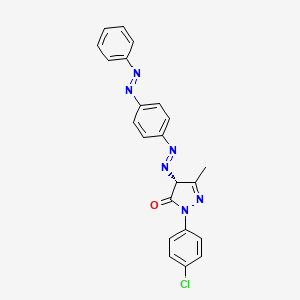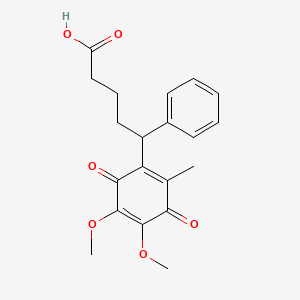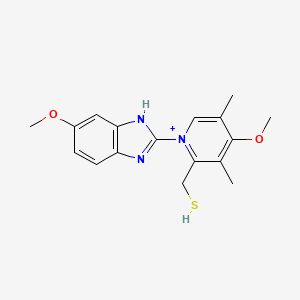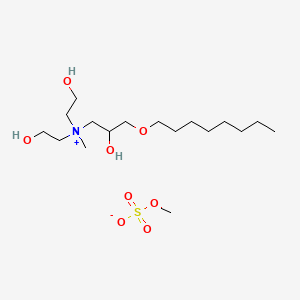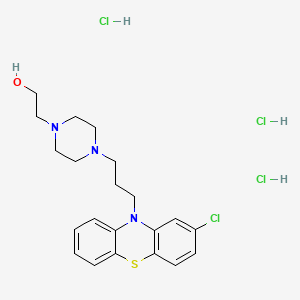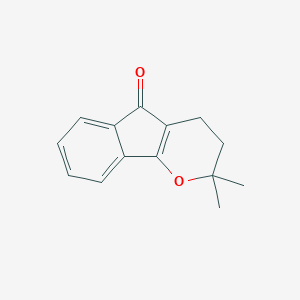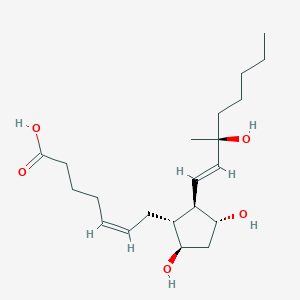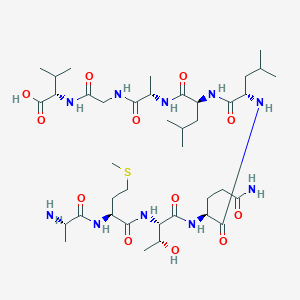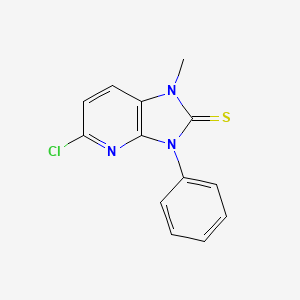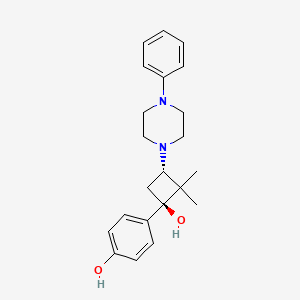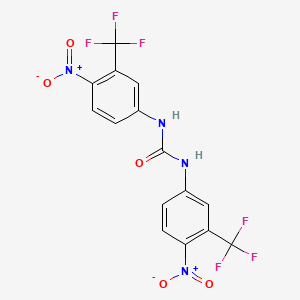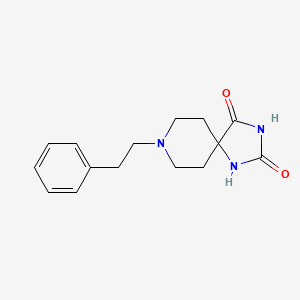
1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(2-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(2-phenylethyl)- is a compound that has garnered interest in the field of medicinal chemistry due to its potential as a selective agonist for delta opioid receptors. This compound is part of a novel chemotype that has shown promise in preclinical studies for its analgesic properties without the adverse effects commonly associated with other delta opioid receptor agonists .
Preparation Methods
The synthesis of 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(2-phenylethyl)- typically involves the reaction of basic heterocyclic ketones with appropriate reagents to form spirohydantoins . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may involve scaling up these reactions in controlled environments to ensure purity and yield .
Chemical Reactions Analysis
1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, resulting in the formation of substituted derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other complex molecules.
Biology: Studies have shown its potential in modulating biological pathways through delta opioid receptors.
Medicine: Preclinical studies indicate its use as an analgesic with fewer side effects compared to traditional opioids.
Industry: It is utilized in the development of new pharmaceuticals and as a research tool in drug discovery
Mechanism of Action
1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(2-phenylethyl)- exerts its effects primarily through the activation of delta opioid receptors. This activation leads to the modulation of pain pathways and provides analgesic effects. The compound’s selectivity for delta opioid receptors over other opioid receptors reduces the risk of adverse effects such as addiction and respiratory depression .
Comparison with Similar Compounds
Similar compounds include:
SNC80: A well-known delta opioid receptor agonist but with higher β-arrestin recruitment, leading to adverse effects.
BW373U86: Another delta opioid receptor agonist with similar efficacy but different side effect profiles.
1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(2-phenylethyl)- stands out due to its unique chemotype, which offers a balance between efficacy and safety, making it a promising candidate for further drug development .
Properties
CAS No. |
114991-12-7 |
|---|---|
Molecular Formula |
C15H19N3O2 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
8-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C15H19N3O2/c19-13-15(17-14(20)16-13)7-10-18(11-8-15)9-6-12-4-2-1-3-5-12/h1-5H,6-11H2,(H2,16,17,19,20) |
InChI Key |
FOXJEXULBUEGCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


